Higher Lipophilicity vs. Thieno[2,3-c]pyridazine
A key differentiating factor for Thieno[3,2-c]pyridazine is its distinct lipophilicity profile. Calculated LogP values indicate that Thieno[3,2-c]pyridazine (LogP = 1.86) is significantly more lipophilic than its regioisomer, Thieno[2,3-c]pyridazine (LogP = 1.69) [1] [2]. This 0.17 log unit difference represents a measurable increase in the molecule's tendency to partition into non-polar environments. This property is a critical determinant of passive membrane permeability and non-specific binding, which can directly impact cellular uptake and in vivo bioavailability of derived compounds.
Thieno[2,3-c]pyridazine LogP = 1.69
Δ = +0.17
Higher lipophilicity may support membrane penetration context
Cross-study comparable; calculated values (ACD/Labs)
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.86 |
| Comparator Or Baseline | Thieno[2,3-c]pyridazine: LogP = 1.69 |
| Quantified Difference | ΔLogP = +0.17 |
| Conditions | ACD/Labs Percepta calculated LogP (chemsrc database values) |
Why This Matters
A 0.17 increase in LogP can translate to a tangible shift in permeability and in vivo distribution, making thieno[3,2-c]pyridazine the preferred starting scaffold for targets where enhanced membrane penetration or binding to a hydrophobic pocket is required.
- [1] chemsrc.com. (n.d.). Thieno[3,2-c]pyridazine. Retrieved April 22, 2026, from https://m.chemsrc.com/mip/cas/22390-25-6_1652267.html. View Source
- [2] chemsrc.com. (n.d.). thieno[2,3-c]pyridazine. Retrieved April 22, 2026, from https://m.chemsrc.com/cas/58247-21-5_483287.html. View Source
